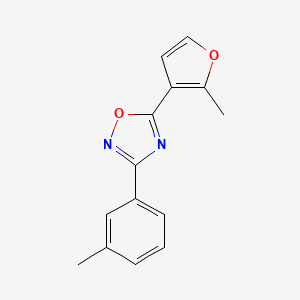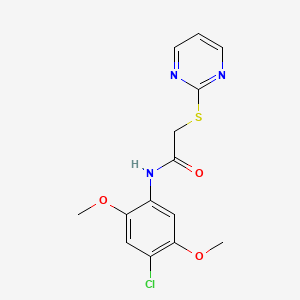
N-ethyl-2-(4-methyl-2-prop-2-enylphenoxy)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-(4-methyl-2-prop-2-enylphenoxy)ethanamine;hydrochloride is a compound that belongs to the class of amines. Amines are organic compounds that contain a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound is a tertiary amine, meaning the nitrogen atom is bonded to three organic substituents. The hydrochloride form indicates that it is a salt formed by the reaction of the amine with hydrochloric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-methyl-2-prop-2-enylphenoxy)ethanamine;hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-prop-2-enylphenol with ethylene oxide to form 2-(4-methyl-2-prop-2-enylphenoxy)ethanol. This intermediate is then reacted with ethylamine under basic conditions to yield the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction conditions helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-2-(4-methyl-2-prop-2-enylphenoxy)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and other amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: The original amine form.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
N-ethyl-2-(4-methyl-2-prop-2-enylphenoxy)ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-ethyl-2-(4-methyl-2-prop-2-enylphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-ethyl-2-(3-methylphenoxy)ethanamine;hydrochloride
- N-ethyl-2-(4-methylphenoxy)ethanamine;hydrochloride
- N-ethyl-2-(4-methyl-2-prop-2-enylphenoxy)ethanamine
Uniqueness
N-ethyl-2-(4-methyl-2-prop-2-enylphenoxy)ethanamine;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
N-ethyl-2-(4-methyl-2-prop-2-enylphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-4-6-13-11-12(3)7-8-14(13)16-10-9-15-5-2;/h4,7-8,11,15H,1,5-6,9-10H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQABXHDNRBFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1)C)CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5266346.png)
![N-[2-(2-pyridinylthio)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5266352.png)

![4-[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-2-piperazinone](/img/structure/B5266372.png)
![N,N-dimethyl-2-phenyl-7-(2,2,3-trimethylbut-3-enoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5266381.png)
![ethyl 4-[4-(2-propyn-1-yloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B5266392.png)
![2-(2-chloro-6-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5266396.png)
![3-[5-(2-nitrophenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5266397.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5266404.png)
![methyl 2-({2-cyano-3-[4-(methoxycarbonyl)phenyl]acryloyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5266410.png)
![1-methyl-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5266420.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5266427.png)

